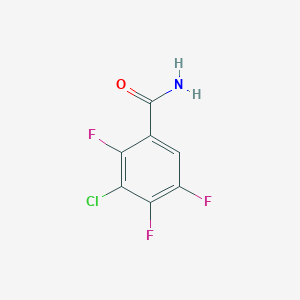
3-Chloro-2,4,5-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,4,5-trifluorobenzamide (3CTFB) is an organic compound belonging to the class of amides, which are derivatives of carboxylic acids. It is a polar compound that is soluble in most organic solvents and has a low melting point. 3CTFB has been used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. In recent years, 3CTFB has been studied as a potential therapeutic agent for a range of conditions, including cancer, cardiovascular disease, and diabetes.
科学的研究の応用
3-Chloro-2,4,5-trifluorobenzamide has been used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential therapeutic applications, particularly in the treatment of cancer, cardiovascular disease, and diabetes. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential to reduce the risk of cardiovascular disease. Additionally, this compound has been studied for its potential to modulate glucose metabolism and reduce insulin resistance in diabetic patients.
作用機序
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzamide is still not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound is thought to be involved in the regulation of cell cycle progression and apoptosis, as well as the inhibition of angiogenesis. It is also believed to have anti-oxidant properties, which may help to protect against oxidative stress and cell damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and modulate glucose metabolism in diabetic patients. Finally, this compound has been shown to have anti-angiogenic properties, which may help to prevent the formation of new blood vessels that can support tumor growth.
実験室実験の利点と制限
The use of 3-Chloro-2,4,5-trifluorobenzamide in laboratory experiments has a number of advantages and limitations. One advantage is its low cost and availability, as it can be easily synthesized in the laboratory. Additionally, this compound is soluble in most organic solvents and has a low melting point, making it easy to work with. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and is prone to hydrolysis. Additionally, this compound is a polar compound, which can cause difficulties when attempting to separate it from other compounds.
将来の方向性
Given the potential therapeutic applications of 3-Chloro-2,4,5-trifluorobenzamide, there are a number of potential future directions for research. For example, further studies are needed to better understand the mechanism of action of this compound and its effects on various diseases, such as cancer, cardiovascular disease, and diabetes. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, studies are needed to explore the potential of this compound as an anti-angiogenic agent and to determine its potential as a therapeutic agent for a range of conditions.
合成法
The synthesis of 3-Chloro-2,4,5-trifluorobenzamide is typically achieved through a two-step process. The first step involves the reaction of 3-chloro-2,4,5-trifluorobenzaldehyde with ammonia in aqueous solution at room temperature. This reaction produces the corresponding amine, which is then reacted with acetic anhydride in the presence of an acid catalyst to give this compound. This method is simple, inexpensive, and has been used for the synthesis of a variety of amides.
特性
IUPAC Name |
3-chloro-2,4,5-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIMFAMVOLVNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543946 |
Source


|
| Record name | 3-Chloro-2,4,5-trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101513-85-3 |
Source


|
| Record name | 3-Chloro-2,4,5-trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

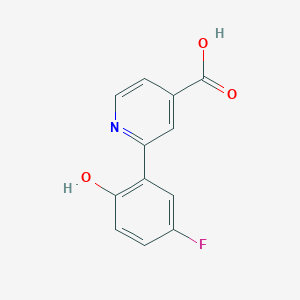
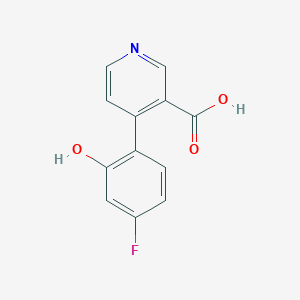
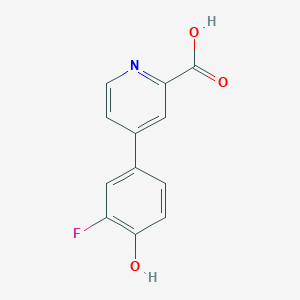

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)
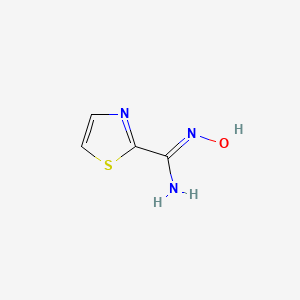

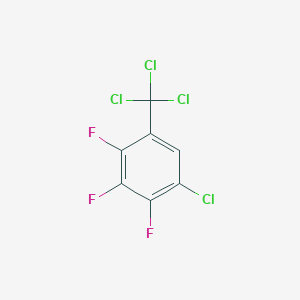

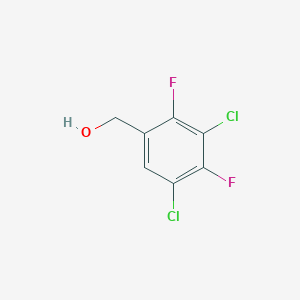
![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

